Anethofuran
Description
Contextualization within Natural Product Chemistry and Furan (B31954) Derivatives
Anethofuran is classified as a monoterpene and a member of the benzofuran (B130515) family. Furan derivatives are a class of heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The benzofuran structure consists of a furan ring fused to a benzene (B151609) ring. These structural motifs are prevalent in a vast number of natural products and are associated with a wide range of biological activities.
This compound is a prominent constituent of the essential oils of dill (Anethum graveolens) and caraway (Carum carvi), both belonging to the Apiaceae family. Its presence contributes to the characteristic aroma of these plants. The concentration of this compound can vary depending on the part of the plant, with the leaves and flowers of dill often containing higher percentages than the seeds. For instance, studies have shown that this compound can constitute a significant portion of dill leaf and flower oil.
Table 1: Natural Occurrence of this compound in Anethum graveolens
| Plant Part | This compound Percentage in Essential Oil |
| Leaves | Up to 16.42% |
| Flowers | Up to 22% |
| Seeds | Often absent or in trace amounts |
Historical Trajectory of this compound Research and Discovery
The history of this compound is closely linked to the phytochemical analysis of dill and caraway essential oils. Early studies on the composition of these oils often identified a compound referred to as "dill ether." It was later, through more advanced analytical techniques, that the precise structure of this compound was elucidated and it became more widely known as this compound.
A pivotal moment in this compound research occurred in 1992 with a study that not only isolated the compound but also unveiled its potential biological significance. Through bioassay-directed fractionation of dill weed oil and caraway oil, researchers identified this compound as one of the active constituents. nih.gov This study was instrumental in shifting the perception of this compound from merely an aromatic component to a molecule of interest for its potential health benefits. The structure of this compound was confirmed using spectral analysis, providing a solid foundation for further investigation into its chemical and biological properties. nih.gov
Current Research Significance and Emerging Imperatives for this compound Studies
The current research interest in this compound is largely driven by its potential as a chemopreventive agent. The 1992 study demonstrated that this compound, along with other monoterpenes like carvone (B1668592) and limonene (B3431351), could induce the activity of glutathione (B108866) S-transferase (GST) in various mouse tissues. nih.gov GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds, thereby facilitating their removal from the body. The induction of these enzymes is a key mechanism in chemical carcinogenesis prevention.
The ability of this compound to modulate this important detoxification pathway highlights its potential in cancer chemoprevention. nih.gov This initial finding has opened up avenues for further research to understand the precise mechanism of GST induction by this compound and to evaluate its efficacy in more detail.
Emerging imperatives for this compound studies include a deeper exploration of its other potential biological activities. While the focus has been on its chemopreventive properties, the broader class of benzofuran derivatives is known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant activities. Future research is needed to specifically investigate whether this compound shares these properties and to what extent. Furthermore, understanding the structure-activity relationships of this compound and its derivatives could lead to the design of new and more potent therapeutic agents.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran |
| Synonyms | Dill ether, (-)-Dill ether |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Appearance | Clear, almost colorless liquid |
| Odor | Herbal, dill-like |
Structure
2D Structure
3D Structure
Properties
CAS No. |
74410-10-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran |
InChI |
InChI=1S/C10H16O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h5,8-10H,3-4,6H2,1-2H3/t8-,9+,10+/m1/s1 |
InChI Key |
KBPPPUZMFQKLNP-UTLUCORTSA-N |
SMILES |
CC1COC2C1CCC(=C2)C |
Isomeric SMILES |
C[C@@H]1CO[C@@H]2[C@H]1CCC(=C2)C |
Canonical SMILES |
CC1COC2C1CCC(=C2)C |
density |
0.966-0.970 |
physical_description |
Clear almost colourless liquid; herbal dill-like aroma |
solubility |
Very slightly soluble in water Soluble (in ethanol) |
Synonyms |
3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran anethofuran |
Origin of Product |
United States |
Natural Occurrence and Biogenesis of Anethofuran
Identification and Distribution of Anethofuran-Producing Organisms
This compound has been isolated and identified from a range of natural sources. Its distribution is not uniform, with specific families and genera of plants and fungi recognized as primary producers.
The most well-known botanical source of this compound is dill (Anethum graveolens L.), a member of the Apiaceae family. smolecule.comnih.gov The compound is a significant component of dill's essential oil, contributing to its characteristic aroma. farmaciajournal.commost.gov.bd Bioassay-directed fractionation of dill weed oil has led to the successful isolation of this compound. nih.gov
This compound has also been identified in other plant species, including:
Carum carvi L. (Caraway): This plant, also from the Apiaceae family, is another source from which this compound has been isolated. nih.gov
Calendula arvensis L. (Field Marigold): In the Asteraceae family, this compound has been detected in the essential oil of field marigold, specifically when extracted using microwave distillation. asianpubs.org
Pimpinella species (Anise): this compound is reported to be found in anise plants, further highlighting its presence within the Apiaceae family. ontosight.ai
Beyond the plant kingdom, this compound is also produced by certain fungi. Notably, it has been isolated from the endophytic fungus Periconia sp. F-31. mdpi.com This fungus was found living within the leaves of the plant Annona muricata. mdpi.comresearchgate.net The production of a plant-associated compound like this compound by an endophytic fungus suggests a potential for complex metabolic interactions between the fungus and its host or an independent biosynthetic capability within the microbe. mdpi.comresearchgate.netufrgs.br
The concentration of this compound in producing organisms is not static; it varies significantly based on the specific plant part and its developmental stage. In Anethum graveolens, this variation is particularly pronounced.
Across Plant Parts: Studies analyzing the essential oil from different parts of the dill plant show a clear disparity in this compound content. One study on dill cultivated in Romania found that the essential oil from leaves contained 16.42% this compound, while the oil from flowers had a higher concentration at 22%. farmaciajournal.comresearchgate.net Conversely, this compound was reported to be absent from the essential oil derived from the fruits (seeds). farmaciajournal.com
Across Developmental Stages: The life cycle of the dill plant heavily influences its this compound production. This compound is a major component of the oil extracted from the umbels (flower clusters) during the flowering stage. tandfonline.comresearchgate.net However, as the plant matures and seed development progresses, the concentration of this compound markedly declines. tandfonline.comresearchgate.net This dynamic shift corresponds with a rapid increase in the concentration of another monoterpene, carvone (B1668592), particularly as the seeds ripen. tandfonline.com Research on various Greek dill landraces also confirmed a wide range of dill ether (this compound) content in the leaves, from as low as 0.62% to as high as 22.22%, indicating significant genetic variability in addition to developmental factors. nih.gov
Table 1: this compound Content in Different Parts of Anethum graveolens L. Data sourced from a study on dill cultivated in Romania. farmaciajournal.comresearchgate.net
| Plant Part | This compound Content (%) | Major Co-constituents |
| Leaves | 16.42 | α-phellandrene (62.71%), Limonene (B3431351) (13.28%) |
| Flowers | 22.00 | Limonene (33.22%), α-phellandrene (30.26%) |
| Fruits (Seeds) | Absent | Carvone (75.21%), Limonene (21.56%) |
Elucidation of this compound Biosynthetic Pathways
The biogenesis of this compound follows the general pathway for monoterpenoid synthesis, originating from simple five-carbon precursors. While the complete enzymatic cascade is still under investigation, key precursors and related pathways have been identified.
This compound is a monoterpenoid, and its biosynthesis begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These units are condensed to form the ten-carbon intermediate geranyl diphosphate (GPP), the direct precursor to all monoterpenes. oup.comresearchgate.net
The biosynthetic pathway for (+)-carvone, a monoterpene that accumulates in dill seeds as this compound levels decline, is well-elucidated and provides strong clues for this compound biogenesis. tandfonline.comresearchgate.net This pathway proceeds from GPP through the cyclization to (+)-limonene. researchgate.net Given their co-occurrence and sequential accumulation in dill, it is proposed that limonene also serves as a key precursor to this compound. nih.govjmsronline.com
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and definitively establish biosynthetic pathways. sigmaaldrich.comslideshare.net In this method, precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H) are supplied to the organism, and the position of the label in the final product is analyzed, often using NMR or mass spectrometry. nih.govimist.manih.gov While this is a standard and crucial method for elucidating biogenic routes, specific isotopic labeling studies detailing the transformation of precursors into this compound are not extensively documented in the reviewed literature.
The formation of monoterpenes from GPP is catalyzed by a class of enzymes known as terpene synthases. In the case of related compounds in the Apiaceae family, the biosynthesis of limonene is initiated by the enzyme limonene synthase, which catalyzes the cyclization of GPP. researchgate.net The stereospecificity of this enzyme determines whether (-)-limonene (B1674923) (as in spearmint) or (+)-limonene (as in dill and caraway) is formed. researchgate.net
Following the formation of the limonene backbone, a series of subsequent enzymatic modifications, typically involving cytochrome P450 monooxygenases and dehydrogenases, would be required to yield the final this compound structure. The precise enzymes and mechanistic steps responsible for the conversion of limonene to this compound have not yet been fully characterized. Elucidating the function of these enzymes is critical for a complete understanding of this compound biosynthesis and for potential applications in synthetic biology. frontiersin.orgnih.gov
Genetic Determinants and Engineering of this compound Biosynthesis
The production of this compound is intricately linked to the genetic makeup of the producing plant, specifically concerning the genes that encode the enzymes of the terpenoid biosynthetic pathway. The biosynthesis of terpenoids, including this compound, begins with the synthesis of the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. frontiersin.org
The key enzymes in the biosynthesis of monoterpenes are the terpene synthases (TPSs), which catalyze the conversion of geranyl diphosphate (GPP) into a diverse array of cyclic and acyclic monoterpenes. nih.govresearchgate.net The diversity of terpenoids found in the Apiaceae family is largely attributed to the expansion and functional diversification of the TPS gene family. nih.gov
Recent genomic studies on Anethum graveolens (dill) have provided significant insights into the genetic basis of its characteristic flavor, which is largely due to its essential oil components, including this compound. The sequencing of the dill genome has revealed a chromosome-scale assembly, leading to the identification of numerous genes involved in terpenoid biosynthesis. nih.gov Comparative genomic analyses have indicated that whole-genome duplication events and the subsequent expansion of specific gene families, such as cytochrome P450 monooxygenases, O-methyltransferases, and particularly terpene synthases, are associated with the rich terpenoid profile of Apiaceae plants. nih.gov
Differential gene expression analyses across various tissues and developmental stages of dill have pinpointed key candidate genes that likely regulate the synthesis of specific terpenoids. nih.gov While the precise TPS gene and other specific enzymes directly responsible for the cyclization and furan (B31954) ring formation of this compound have not been definitively characterized, the genomic data provides a strong foundation for future functional genomic studies to elucidate the exact biosynthetic pathway.
Metabolic engineering efforts to enhance the production of specific monoterpenes in plants and microorganisms have shown promise. These strategies often involve the overexpression of key enzymes, such as DXS or DXR from the MEP pathway, or specific terpene synthases. frontiersin.orgusp.br For instance, the heterologous expression of terpene synthase genes in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has been explored for the production of various monoterpenes. researchgate.netoup.com Although specific examples of metabolic engineering for this compound production are not widely documented, the general principles and tools of metabolic engineering are applicable. Future work could involve the identification of the specific this compound synthase gene and its expression in a suitable host to achieve targeted production.
Table 1: Key Gene Families and Enzymes in Terpenoid Biosynthesis
| Gene/Enzyme Family | Role in Terpenoid Biosynthesis | Potential Relevance to this compound |
| Terpene Synthase (TPS) | Catalyzes the cyclization of GPP to form diverse monoterpene skeletons. | A specific TPS is hypothesized to catalyze the initial cyclization leading to the this compound backbone. |
| Cytochrome P450 Monooxygenase (CYP450) | Involved in the hydroxylation and subsequent modification of the terpene backbone. | Potentially involved in the formation of the furan ring through oxidative reactions. |
| O-Methyltransferase (OMT) | Catalyzes the transfer of a methyl group to a hydroxyl group on the terpene structure. | May be involved in the final steps of this compound biosynthesis if methylation is required. |
| 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) | Key regulatory enzyme in the MEP pathway, controlling the flux towards IPP and DMAPP. | Upregulation could increase the precursor supply for this compound synthesis. |
| Geranyl Diphosphate Synthase (GPPS) | Condenses IPP and DMAPP to form GPP, the direct precursor to monoterpenes. | Essential for providing the substrate for this compound synthase. |
Ecological and Evolutionary Contexts of this compound Production
The production of this compound and other terpenoids in plants is not a random occurrence but is deeply rooted in the ecological interactions and evolutionary history of the species. Terpenoids are a major class of plant secondary metabolites that play crucial roles in defense against a wide range of biotic and abiotic stresses. nih.gov
In the Apiaceae family, the rich diversity of essential oil components, including this compound, is a key element of the plant's chemical defense system. These volatile compounds can act as deterrents to herbivores and protect against pathogenic fungi and bacteria. nih.gov For example, the essential oil of dill has demonstrated significant antifungal activity against pathogens like Sclerotinia sclerotiorum. nih.gov The specific components of the essential oil, including carvone and limonene, which are often found alongside this compound, contribute to this defensive capability. nih.gov The characteristic aroma of these plants, partly due to this compound, can also play a role in attracting pollinators or repelling pests.
Furthermore, some terpenoids have been shown to have allelopathic effects, where they are released into the environment and inhibit the growth of competing plant species. nih.gov This provides a competitive advantage to the producing plant.
From an evolutionary perspective, the diversity of terpenoids in the Apiaceae is a result of a long history of co-evolution with herbivores and pathogens. The expansion and diversification of the TPS gene family, driven by gene duplication and positive selection, has allowed these plants to produce a wide array of novel terpenoid structures. nih.govresearchgate.net This chemical plasticity enables the plants to adapt to changing environmental pressures and the evolution of new pests and diseases. The presence of this compound as part of a complex mixture of volatile compounds in dill and other Apiaceae species is a testament to this ongoing evolutionary arms race.
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Chemical Synthesis and Derivatization of Anethofuran
Synthesis of Anethofuran Derivatives and Analogues
Exploration of Structure-Reactivity Relationships in this compound Analogues
The molecular structure of this compound is central to its chemical behavior and sensory profile. This compound possesses a benzofuran (B130515) ring system, characterized by a fused benzene (B151609) and furan (B31954) ring, with two methyl groups located at the 3 and 6 positions of the core structure ontosight.ailookchem.com. This structural arrangement creates multiple stereogenic centers, leading to the existence of various stereoisomers . The specific stereochemistry, particularly the (3S,3aS,7aR) configuration, is the predominant form found in dill essential oil and significantly contributes to the compound's unique aroma and potential biological activities nih.goviiita.ac.in.
The relationship between this compound's structure and its reactivity is underscored by the influence of its stereochemistry on its sensory properties. Its high odor activity value, a ratio of its concentration to its sensory threshold, identifies it as a key contributor to the characteristic aroma of dill . While direct studies detailing the reactivity of this compound analogues are not extensively detailed in the provided literature, the importance of structural modifications in related natural products like tetrahydrofurans (THFs) is noted, where synthetic strategies aim to assemble or functionalize THF scaffolds nsf.gov. Research efforts have focused on developing improved synthetic methods for this compound, with a particular emphasis on stereoselective approaches to control the formation of specific isomers, thereby influencing their properties . Understanding these structure-property relationships is crucial for potential applications and further derivatization studies.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source Reference(s) |
| Chemical Formula | C10H16O | lookchem.comnih.gov |
| Molecular Weight | 152.23 g/mol | lookchem.comnih.goviiita.ac.in |
| IUPAC Name | (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran | nih.goviiita.ac.in |
| Aroma | Herbal, dill-like | nih.govnih.gov |
| Density | 0.966-0.970 | nih.gov |
| Refractive Index | 1.478-1.481 | nih.gov |
| Boiling Point | 207°C at 760 mmHg | lookchem.com |
| Flash Point | 73.6°C | lookchem.com |
| LogP | 2.37760 | lookchem.com |
| TPSA (Topological Polar Surface Area) | 9.23 Ų | lookchem.comiiita.ac.in |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 1 | lookchem.com |
| Rotatable Bond Count | 0 | lookchem.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis and production of valuable chemical compounds, including those derived from natural sources like this compound.
Natural Occurrence and Isolation: this compound is found as a constituent in the essential oils of plants such as dill (Anethum graveolens) nih.gov. Hydro-distillation is a commonly employed method for isolating essential oils, including this compound, from plant materials . While this compound is a significant contributor to dill's aroma, it is often present as a minor constituent, typically ranging from 0.5–2.5% of the total oil .
Synthetic Approaches and Green Chemistry Considerations: In vitro synthesis can mimic the plant's biosynthesis, which involves the cyclization of geranyl diphosphate (B83284) (GPP) . Acid-catalyzed cyclization of precursors like citronellal (B1669106) or linalool (B1675412) can yield furan derivatives, including this compound. However, these methods often result in low yields (<15%) due to the formation of competing acyclic byproducts .
The broader context of green chemistry involving Anethum graveolens highlights several relevant principles:
Sustainable Agriculture: Practices such as intercropping and the use of farmyard manure (FYM) as an alternative to chemical fertilizers are being explored for the sustainable production of dill, aiming to improve soil fertility and yield healthier products researchgate.netresearchgate.net.
Use of Natural Extracts: Plant extracts, including those from Anethum graveolens, are being utilized in "green" synthesis methods, for example, in the preparation of silver oxide nanoparticles. This approach is noted for its environmental compatibility, low cost, and avoidance of hazardous reagents sciensage.infoekb.eg. This demonstrates a principle of using renewable resources and reducing chemical waste.
Semi-Synthesis from Natural Precursors: The use of essential oils, rich in natural compounds like carvone (B1668592) (found in dill seeds), as starting materials for the semi-synthesis of novel compounds is also considered a green approach. This leverages natural products as building blocks, minimizing the need for complex de novo chemical synthesis researchgate.net.
While direct, highly efficient green synthesis routes specifically for this compound might still be an area of ongoing research, the principles of utilizing natural resources, minimizing waste, and employing sustainable agricultural practices are evident in studies related to this compound and its source plants.
Compound List:
this compound
Citronellal
Linalool
Geranyl diphosphate (GPP)
Carvone
Apiol
Piperitone
Dillapiol
α-Phellandrene
m-Diaminobenzene
β-Butyrolactone
Isobutyl acetone (B3395972)
Taxol (Paclitaxel)
Piperine
Chemical Reactivity and Transformations of Anethofuran
Reaction Mechanisms Involving the Furan (B31954) Ring System of Anethofuran
The "furan" portion of this compound is a dihydrofuran ring, which is a cyclic ether. The primary reaction mechanisms involving this system are anticipated to be acid-catalyzed ring-opening reactions. In the presence of a strong acid, the ether oxygen is protonated, making it a good leaving group. This activation facilitates nucleophilic attack on one of the adjacent carbon atoms.
The mechanism would likely proceed as follows:
Protonation of the ether oxygen: The lone pair of electrons on the oxygen atom attacks a proton (H+) from an acidic catalyst, forming a protonated ether.
Nucleophilic attack: A nucleophile can then attack either of the carbon atoms bonded to the oxygen. The regioselectivity of this attack would be influenced by steric hindrance and the stability of any potential carbocation intermediates.
Ring-opening: The carbon-oxygen bond is cleaved, resulting in an acyclic product.
For instance, in the presence of a hydrohalic acid (like HBr), the ether could be cleaved to form a bromo-alcohol.
Electrophilic and Nucleophilic Reactions of this compound
Electrophilic Reactions: The cyclohexene (B86901) ring in this compound contains a carbon-carbon double bond, which is the primary site for electrophilic attack. Electrophilic addition reactions are expected to be a major class of transformations for this compound.
Common electrophilic additions include:
Halogenation: Reaction with halogens like Br₂ or Cl₂ would lead to the addition of two halogen atoms across the double bond.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) would follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the halide adds to the more substituted carbon.
Hydration: Acid-catalyzed addition of water would result in the formation of an alcohol.
Nucleophilic Reactions: As mentioned in the previous section, the dihydrofuran ring can undergo nucleophilic attack, but this typically requires acid catalysis to activate the ether. Direct nucleophilic attack on the ether is unlikely due to the poor leaving group ability of the alkoxide. Epoxides, which are three-membered cyclic ethers, are much more susceptible to nucleophilic ring-opening due to their high ring strain. mpg.deutdallas.edu
Oxidative and Reductive Chemistry of this compound
Oxidative Chemistry: The double bond in the cyclohexene ring is susceptible to oxidation by various reagents.
| Oxidizing Agent | Expected Product(s) | Reaction Type |
| Peroxy acids (e.g., m-CPBA) | Epoxide | Epoxidation |
| Potassium permanganate (B83412) (KMnO₄), cold, dilute | Diol (syn-addition) | Dihydroxylation |
| Ozone (O₃), followed by a reductive workup (e.g., Zn/H₂O) | Dicarbonyl compound (cleavage of the double bond) | Ozonolysis |
| Potassium permanganate (KMnO₄), hot, concentrated | Dicarboxylic acid (cleavage of the double bond) | Oxidative Cleavage libretexts.org |
Interactive Data Table: Predicted Oxidation Reactions of this compound
| Oxidizing Agent | Expected Product(s) | Reaction Type |
|---|---|---|
| Peroxy acids (e.g., m-CPBA) | Epoxide | Epoxidation |
| Potassium permanganate (KMnO₄), cold, dilute | Diol (syn-addition) | Dihydroxylation |
| Ozone (O₃), followed by a reductive workup (e.g., Zn/H₂O) | Dicarbonyl compound (cleavage of the double bond) | Ozonolysis |
| Potassium permanganate (KMnO₄), hot, concentrated | Dicarboxylic acid (cleavage of the double bond) | Oxidative Cleavage |
Reductive Chemistry: The primary site for reduction in this compound is the carbon-carbon double bond.
| Reducing Agent/Conditions | Expected Product | Reaction Type |
| H₂ with a metal catalyst (e.g., Pd, Pt, Ni) | Saturated hexahydrobenzofuran | Catalytic Hydrogenation |
Interactive Data Table: Predicted Reduction Reactions of this compound
| Reducing Agent/Conditions | Expected Product | Reaction Type |
|---|---|---|
| H₂ with a metal catalyst (e.g., Pd, Pt, Ni) | Saturated hexahydrobenzofuran | Catalytic Hydrogenation |
Selective hydrogenation of the double bond without cleavage of the ether ring is expected to be the major reductive pathway. mpg.denih.gov
Cycloaddition and Rearrangement Reactions of this compound
Cycloaddition Reactions: The double bond in the cyclohexene ring can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, if reacted with a suitable conjugated diene. wikipedia.org It could also potentially undergo [2+2] cycloaddition reactions under photochemical conditions.
Rearrangement Reactions: Acid-catalyzed rearrangements are a possibility for this compound. Protonation of the ether oxygen, followed by cleavage of a C-O bond, could lead to a carbocation intermediate that could then undergo rearrangement to a more stable structure. Such rearrangements are known to occur in other dihydrofuran systems. nih.gov Additionally, acid-catalyzed isomerization of the double bond within the six-membered ring could potentially occur. rsc.org
Stability and Degradation Pathways of this compound in Various Chemical Environments
This compound, as a component of dill essential oil, is susceptible to degradation over time, particularly when exposed to heat, light, and oxygen.
Degradation Pathways:
Oxidation: Autoxidation, a slow reaction with atmospheric oxygen, can lead to the formation of hydroperoxides, which can further decompose into a variety of degradation products. This process can be accelerated by heat and light.
Thermal Degradation: At elevated temperatures, as might be encountered in food processing or improper storage, this compound can undergo thermal degradation. This could involve isomerization, ring-opening, or fragmentation into smaller volatile compounds. mdpi.com
Acid-Catalyzed Degradation: In acidic environments, this compound is likely to be unstable. As discussed previously, acid-catalyzed hydrolysis can open the dihydrofuran ring, leading to the formation of an alcohol and a carbonyl compound. chemistrysteps.comlibretexts.orgchemguide.co.ukyoutube.com
The stability of this compound is therefore dependent on its environment. For preservation, it should be stored in a cool, dark place in a well-sealed container to minimize exposure to oxygen and light.
Advanced Analytical Methodologies for Anethofuran Research
Chromatographic Methodologies for Isolation, Purification, and Purity Assessment
Chromatographic techniques are fundamental for separating, identifying, and purifying chemical compounds like Anethofuran from complex mixtures, such as plant essential oils. These methods allow for the determination of purity and the characterization of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile organic compounds, including this compound, in essential oils farmaciajournal.comresearchgate.net. This method separates components based on their volatility and interaction with the stationary phase of the GC column, followed by detection and identification by mass spectrometry. GC-MS provides detailed compositional analysis, enabling the quantification of this compound and its co-occurring compounds. Research indicates that this compound can be present in dill essential oil at concentrations ranging from 0.5–2.5% of the total oil, or higher in specific plant parts like flowers (up to 22%) farmaciajournal.com.
A typical GC-MS setup for analyzing dill essential oil involves a capillary column, such as a DB-5MS (30 m x 0.32 mm i.d., 0.25 µm film thickness), with helium as the carrier gas farmaciajournal.comdergipark.org.tr. The column temperature is often programmed to gradually increase, for example, from 40°C or 60°C to 250°C farmaciajournal.comdergipark.org.tr. Mass spectrometry is typically performed using electron ionization (EI) at 70 eV, with an ion-source temperature around 200-230°C and an interface temperature of approximately 280°C farmaciajournal.comdergipark.org.tr. This configuration allows for the detection and identification of this compound through its characteristic mass spectrum and retention time researchgate.net.
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Specification | Reference |
| GC Column | DB-5MS (30 m x 0.32 mm i.d., 0.25 µm film thickness) | farmaciajournal.com |
| Carrier Gas | Helium | dergipark.org.tr |
| Injector Type | Split-splitless or PTV | farmaciajournal.comdergipark.org.tr |
| Injector Temperature | 280 °C (Split-splitless), 200 °C (PTV) | farmaciajournal.comdergipark.org.tr |
| Oven Temperature Program | 40 °C (3 min hold) → 4 °C/min → 250 °C (10 min hold) or 60 °C (1.3 min hold) → 3 °C/min → 246 °C | farmaciajournal.comdergipark.org.tr |
| Ionization Method | Electron Ionization (EI) | farmaciajournal.comdergipark.org.tr |
| Ionization Energy | 70 eV | farmaciajournal.comdergipark.org.tr |
| Ion Source Temp. | 200 °C or 230 °C | farmaciajournal.comdergipark.org.tr |
| Mass Range | m/z 35-450 | dergipark.org.tr |
| Scan Rate | 2.8 sec⁻¹ | dergipark.org.tr |
Liquid Chromatography (LC), particularly Ultra-High Performance Liquid Chromatography (UHPLC), offers significant advantages in speed, resolution, and sensitivity for analyzing complex mixtures and metabolites chromatographyonline.comhplc.euwaters.comiarjset.comresearchgate.net. While specific studies detailing this compound metabolites are not extensively covered in the provided search results, LC techniques are generally employed for the analysis of such compounds in biological or plant extracts. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful combination for the quantitative determination of metabolites, offering high selectivity and sensitivity shimadzu.comhhu.dejfda-online.comusda.gov. For instance, UHPLC/MS/MS methods have been developed for the rapid quantitative determination of nitrofuran metabolites, achieving separations in as little as 4 minutes with high linearity and low limits of quantification shimadzu.com. These methods typically involve optimized mobile phases, gradient elution, and sensitive detection systems like triple quadrupole mass spectrometers shimadzu.comhhu.de.
Preparative chromatography is essential for obtaining pure this compound in sufficient quantities for further studies waters.comcolumn-chromatography.compolypeptide.comchromatographyonline.com. This process involves scaling up analytical methods to handle larger sample volumes. Common strategies include using preparative High-Performance Liquid Chromatography (prep-HPLC) or Medium Pressure Liquid Chromatography (MPLC) waters.compolypeptide.comchromatographyonline.commdpi.com.
The scale-up process often begins with analytical-scale chromatographic profiling using techniques like gradient HPLC or UHPLC to determine optimal separation conditions waters.com. These conditions are then adapted for preparative columns, which are significantly larger in diameter and length. Techniques such as geometric scaling of linear gradients or the use of "focused gradients" are employed to maintain selectivity and resolution while increasing throughput waters.comwaters.com. Isocratic preparative LC methods can also be utilized for efficient cleanup steps, reducing run times and solvent consumption waters.com. The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase composition is critical for achieving effective separation and purification iarjset.comcolumn-chromatography.com.
Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation
Spectroscopic methods are indispensable for confirming the identity and elucidating the precise structure, including stereochemistry, of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the complete structure of organic molecules weebly.comomicsonline.orgresearchgate.netnih.gov. While 1D NMR experiments (¹H NMR, ¹³C NMR) provide foundational information, multi-dimensional (2D) NMR experiments are crucial for resolving complex structures and establishing connectivity weebly.comomicsonline.orgresearchgate.netsinica.edu.tw.
Key 2D NMR techniques employed include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through chemical bonds, revealing adjacent protons weebly.comomicsonline.orgslideshare.netsdsu.eduucsf.eduharvard.edu. DQF-COSY (Double Quantum Filtered COSY) often provides cleaner spectra slideshare.netsdsu.edu.
HSQC (Heteronuclear Single Quantum Correlation): Correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations), mapping proton signals to their directly attached carbon atoms weebly.comomicsonline.orgslideshare.netsdsu.edu.
HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by multiple bonds (typically 2-3 bonds), which is vital for establishing the carbon skeleton and connecting different molecular fragments, especially to quaternary carbons weebly.comomicsonline.orgnih.govslideshare.netsdsu.eduox.ac.uk.
TOCSY (Total Correlation Spectroscopy): Transfers magnetization throughout a spin system, allowing the identification of all coupled protons within a specific structural unit weebly.comomicsonline.orgslideshare.netsdsu.eduucsf.edu.
High-Resolution Mass Spectrometry (HR-MS) offers unparalleled precision in measuring the mass-to-charge ratio (m/z) of ions, typically to several decimal places savemyexams.comnih.goveuropa.eubioanalysis-zone.com. This high accuracy allows for the unambiguous determination of elemental composition and molecular formulas, which is critical for confirming the identity of this compound (C₁₀H₁₆O, calculated exact mass ~152.1150) savemyexams.combioanalysis-zone.com.
Furthermore, HR-MS, often coupled with tandem mass spectrometry (MS/MS), provides valuable fragmentation data nih.goveuropa.euuni-saarland.de. By analyzing the masses and relative abundances of fragment ions generated from the molecular ion, researchers can deduce structural features and confirm the molecular skeleton of this compound nih.goveuropa.euuni-saarland.de. Techniques like Electrospray Ionization (ESI) are commonly used as soft ionization methods in LC-MS applications, preserving molecular ions while enabling fragmentation for structural analysis europa.eu.
Table 2: Key NMR Techniques for Structural Elucidation
| Technique | Type | Primary Information Gained | Application in Structure Elucidation |
| 1D ¹H NMR | Homonuclear | Chemical shifts, integration (proton count), coupling patterns (J-coupling) | Provides basic information about the chemical environment and connectivity of protons. |
| 1D ¹³C NMR | Heteronuclear | Chemical shifts of carbon atoms | Identifies different types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C) and their electronic environments. |
| COSY | Homonuclear | ¹H-¹H spin-spin coupling (through bonds) | Establishes connectivity between protons separated by 2 or 3 bonds. Helps in tracing proton networks. |
| HSQC | Heteronuclear | ¹H-¹³C one-bond correlations | Directly links protons to the carbon atoms they are attached to, aiding in assignment of ¹³C signals from ¹H signals. |
| HMBC | Heteronuclear | ¹H-¹³C multiple-bond correlations (2-3 bonds) | Connects protons to carbons over longer distances, crucial for assembling molecular fragments, identifying quaternary carbons, and confirming regiochemistry. |
| TOCSY | Homonuclear | ¹H-¹H spin-spin coupling throughout a spin system | Identifies all protons within a coupled spin system, useful for characterizing structural units like alkyl chains or carbohydrate residues. |
| HR-MS | Mass Spec. | Accurate mass-to-charge ratio (m/z), fragmentation patterns | Determines elemental composition and molecular formula, confirms molecular weight, and provides structural insights through fragment analysis. |
Compound List:
this compound
Apiol
α-phellandrene
Cis-carvone
Dillapiole
Monoterpenes
Phenylpropanoids
α-pinene
O-cymen
Germacrene D
3-Octadecyne
Phytol
Myristicin
trans-anethole
Fenchone
Trans-isolimonene
Dihydrocarvone
Camphor
trans-dihydrocarvone
(E)-β-Ocimene
β-pinene
Furazolidone
Furaltadone
Nitrofurazone
Nitrofurantoin
AOZ (3-amino-2-oxazolidinone)
AMOZ (3-amino-5-morpholinomethyl-2- oxazolidinone)
SC (semicarbazide)
AH (5-nitro-2-furaldehyde semicarbazone)
2-nitrobenzaldehyde (B1664092)
Cysteine
Benzamide
Propanal
Propanone
Nitrofuran metabolites
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration and stereochemistry of chiral molecules like this compound rsc.orgfrontiersin.orgcas.czmdpi.com. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, arising from electronic transitions rsc.orgmdpi.com. By comparing experimental ECD spectra with those predicted through quantum chemical calculations, researchers can assign the absolute configuration of chiral centers. This method is highly sensitive to conformational changes, which can influence the observed spectral signals frontiersin.orgmdpi.com. For this compound, which possesses chiral centers, ECD spectroscopy, often in conjunction with computational modeling, is vital for confirming its specific stereoisomer nih.gov. The interpretation of ECD spectra requires careful consideration of chromophores within the molecule and their interaction with polarized light rsc.orgfrontiersin.org.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups within a molecule by analyzing the absorption or scattering of infrared radiation, respectively horiba.comtanta.edu.egresearchgate.netlibretexts.orgcore.ac.ukvscht.czyoutube.com. Both methods provide a unique spectral fingerprint for a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy detects molecular vibrations that result in a change in the molecule's dipole moment vscht.cz. Characteristic absorption bands in the IR spectrum can confirm the presence of specific functional groups. For this compound, IR spectroscopy can identify key features such as C-H stretching vibrations (aliphatic), C-O-C ether linkages, and ring vibrations core.ac.ukvscht.czyoutube.com. For instance, aliphatic C-H stretching typically appears in the region of 2800-3000 cm⁻¹ core.ac.uk. The ether linkage (C-O-C) often shows a strong absorption band in the 1000-1300 cm⁻¹ range vscht.cz.
Raman Spectroscopy: Raman spectroscopy, on the other hand, detects vibrations that cause a change in the molecule's polarizability tanta.edu.eglibretexts.org. It is particularly useful for identifying vibrations of symmetric bonds or functional groups that may be weak or absent in IR spectra, such as C=C bonds or certain ring modes horiba.comtanta.edu.eglibretexts.org. Raman spectra can provide detailed information about the molecular framework and can be used for solid-state analysis, including identifying different crystalline forms horiba.comlibretexts.orgspectroscopyonline.com. For this compound, Raman spectroscopy can complement IR data by providing insights into skeletal vibrations and ring conformations.
Table 1: Characteristic Vibrational Frequencies for Functional Groups Relevant to this compound
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | IR Spectroscopy | Raman Spectroscopy | Notes |
| Aliphatic C-H Stretch | 2850-2960 | Strong | Medium to Strong | Indicates saturated carbon-hydrogen bonds. |
| C-O-C (Ether) Stretch | 1000-1300 | Strong | Variable | Characteristic of ether linkages. The exact position depends on the surrounding structure. |
| C-C Ring Stretch | Varies (e.g., 800-1200) | Medium | Strong | Skeletal vibrations of the bicyclic ring system. Can be highly specific to the molecule's structure. |
| C=C Stretch (if present) | 1620-1680 | Weak to Medium | Strong | If this compound contained an alkene moiety, this would be indicative. (Note: this compound is a saturated bicyclic ether). |
Quantitative Analytical Methods for this compound in Complex Biological and Environmental Matrices
The accurate quantification of this compound in complex matrices, such as biological samples (e.g., plant extracts) or environmental samples, requires robust analytical methods. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors are commonly employed researchgate.netekb.egtandfonline.com.
GC-MS: This technique is highly effective for separating and identifying volatile and semi-volatile compounds like this compound. GC separates components based on their volatility and interaction with the stationary phase, while MS provides mass-to-charge ratio information for identification and quantification researchgate.netekb.egtandfonline.com. GC-MS has been used to identify this compound as a constituent in the essential oil of Anethum graveolens researchgate.net.
HPLC: For less volatile or thermally labile samples, HPLC is preferred. Coupled with detectors such as UV-Vis or Mass Spectrometry (e.g., LC-ESI-MS), it allows for the separation and quantification of compounds in complex mixtures ekb.egnih.gov.
Challenges in Complex Matrices: When analyzing this compound in biological or environmental samples, matrix effects can significantly impact quantitative results, particularly in mass spectrometry-based methods. Matrix components can suppress or enhance analyte signals, leading to inaccurate quantification nih.gov. Methods to overcome these effects include:
The choice of quantitative method and calibration strategy is critical for obtaining reliable data on this compound concentrations in diverse matrices nih.gov.
Molecular and Cellular Biological Activities of Anethofuran
Mechanisms of Interaction with Biological Macromolecules
Anethofuran engages with biological systems by interacting with various macromolecules, including enzymes and proteins, thereby influencing cellular functions.
This compound, alongside other monoterpenes like carvone (B1668592) and limonene (B3431351), has been identified as an inducer of the detoxifying enzyme glutathione (B108866) S-transferase (GST) in various mouse target tissues nih.gov. GSTs are crucial Phase II enzymes in xenobiotic metabolism, playing a vital role in the detoxification and elimination of foreign compounds and endogenous toxins by catalyzing the conjugation of these substances with glutathione wikipedia.orgopenaccessjournals.commdpi.com. The induction of GST by this compound suggests a potential role in cellular defense mechanisms against oxidative stress and xenobiotic insult. While specific inhibition studies for this compound are not detailed in the provided literature, its induction of GST highlights its involvement in enzymatic pathways related to cellular protection and detoxification.
Evidence suggests that this compound may exhibit antagonist activity, though the specific receptors and mechanisms involved are not extensively detailed in the available literature pageplace.de. General studies on receptor-ligand interactions describe how molecules can act as agonists, initiating a cellular response upon binding to a receptor, or as antagonists, blocking receptor activation derangedphysiology.comresearchgate.net. Research into the interaction of plant compounds with biological targets often involves molecular docking and simulation studies to predict binding affinities and modes dntb.gov.uaresearchgate.net. While this compound's specific receptor binding profile and potential agonist/antagonist roles require further elucidation, its presence in biologically active essential oils suggests potential interactions with cellular signaling components.
This compound has been implicated in direct protein-ligand interactions, which may complement its enzyme-inducing activities . Molecular docking studies indicate that this compound, as a component of Anethum graveolens essential oil, can interact with target enzymes such as Hck and CYP2C9 at a molecular level. These interactions are thought to contribute to the antioxidant capacity of the plant extracts researchgate.net. Furthermore, molecular dynamics simulations have revealed significant interactions and stability between bioactive compounds from dill and target proteins involved in antimicrobial and antioxidant activities dntb.gov.ua. While direct interactions with nucleic acids are not explicitly detailed for this compound in the provided snippets, the general principles of protein-nucleic acid interactions involve electrostatic forces, base stacking, and hydrogen bonding, which are fundamental to many biological regulatory processes ias.ac.in.
This compound's Modulation of Intracellular Signaling Pathways
This compound, often studied within the context of Anethum graveolens essential oil, can influence intracellular signaling cascades, impacting cellular processes such as cell cycle progression and potentially gene expression.
Studies investigating the effects of Anethum graveolens essential oil (AG-EO), which contains this compound as a constituent, have demonstrated its ability to induce cell cycle arrest in human hepatocellular carcinoma cells (HepG2) researchgate.netnih.govnih.gov. Specifically, AG-EO treatment led to an increase in cells within the G2/M and pre-G1 phases of the cell cycle researchgate.netnih.govnih.gov. This suggests that this compound, or other components of the essential oil, may interfere with the normal progression of the cell cycle, potentially leading to growth inhibition. Cell cycle analysis, typically performed using flow cytometry, is a key method for understanding how compounds affect cell proliferation and the underlying molecular targets and cascades mdpi.comcanvaxbiotech.com. Additionally, related monoterpenes like carvone have been shown to modulate signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) in the context of anti-inflammatory activities nih.govmdpi.com, hinting at potential broader influences on cellular signaling by compounds found in dill.
Direct evidence detailing this compound's specific effects on gene expression or protein synthesis is not prominently featured in the provided search results. However, its role in inducing enzymes like glutathione S-transferase nih.gov implies an impact on the cellular machinery responsible for gene transcription and protein translation, as enzyme induction is a downstream effect of altered gene expression. Further research would be needed to elucidate the precise mechanisms by which this compound might influence these fundamental cellular processes.
Ecological and Environmental Significance of Anethofuran
Anethofuran as a Phytoalexin or Chemical Defense Compound
Plants have developed a sophisticated chemical defense system against a wide range of threats, including herbivores and pathogens. wikipedia.org. These defenses can be either constitutive (always present) or induced upon attack nih.govresearchgate.net. The chemical compounds involved, known as secondary metabolites, can act as toxins, repellents, or anti-nutritive agents. wikipedia.orgresearchgate.net.
This compound, found in the essential oil of Anethum graveolens, is part of this chemical defense arsenal (B13267) researchgate.net. While not formally classified as a phytoalexin—which are compounds synthesized de novo in response to stress—it functions as a constitutive defense compound, or a "phytoanticipin" nih.gov. Its presence in dill leaves and flowers suggests a ready-made defense against potential threats. The concentration of this compound varies depending on the part of the plant, with studies showing significant amounts in the leaves (16.42%) and flowers (22%) farmaciajournal.com. This distribution indicates a strategic allocation of defensive compounds to parts of the plant that are often targeted by herbivores and pathogens.
Table 1: Concentration of this compound in Different Parts of Anethum graveolens
| Plant Part | This compound Concentration (%) | Reference |
|---|---|---|
| Leaves | 16.42 | farmaciajournal.com |
| Flowers | 22.00 | farmaciajournal.com |
| Fruits (Seeds) | Not Detected | farmaciajournal.com |
Role of this compound in Plant-Pathogen Interactions
The essential oils of plants, rich in secondary metabolites like this compound, are recognized for their antimicrobial properties. ijpsr.com. These compounds form a crucial part of a plant's defense against pathogenic fungi and bacteria nih.gov. The antifungal and antibacterial activities of dill essential oil have been demonstrated in several studies, highlighting its potential to inhibit the growth of various pathogens.
Similarly, dill essential oil has demonstrated antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus, Vibrio cholerae, Escherichia coli, and Pseudomonas aeruginosa . The lipophilic nature of monoterpenes like this compound allows them to permeate bacterial cell membranes, disrupting their structure and inhibiting essential enzymes nih.gov. Although direct studies on the isolated effects of this compound are limited, its chemical properties are consistent with the mechanisms observed for other monoterpenes.
This compound in Plant-Insect Interactions (e.g., deterrent or attractant properties)
The chemical compounds produced by plants play a dual role in their interactions with insects, acting as either attractants for pollinators and natural enemies of herbivores, or as repellents and toxins against the herbivores themselves. mdpi.comazolifesciences.com. These volatile organic compounds (VOCs) are a key component of the plant's strategy for survival and reproduction.
The role of this compound in plant-insect interactions is complex and can be inferred from the broader context of plant chemical defenses. As a volatile compound, this compound contributes to the scent profile of the dill plant, which can be detected by insects. nih.gov. While specific studies detailing the direct attractant or deterrent properties of pure this compound are not widely available, the essential oils containing it are known to have insecticidal properties. ijpsr.com. This suggests a likely role as a deterrent or toxin to herbivorous insects.
Conversely, the same volatile compounds that deter herbivores can act as signals to attract their natural enemies, a phenomenon known as indirect defense. nih.gov. The release of a blend of VOCs upon herbivore damage can guide predatory or parasitic insects to the plant, helping to reduce the herbivore population. It is plausible that this compound is part of the specific chemical blend that mediates these intricate tritrophic interactions.
Release, Fate, and Transformations of this compound in Environmental Systems
This compound is released into the environment primarily through volatilization from the leaves and flowers of plants like Anethum graveolens. researchgate.netfarmaciajournal.com. As a monoterpene, it is a volatile organic compound that can easily evaporate into the atmosphere, especially at higher temperatures nih.gov.
Once in the environment, the fate of this compound is governed by several processes. Monoterpenoids in the atmosphere can undergo photochemical degradation, reacting with atmospheric oxidants to form aerosols mdpi.com. In soil and water, the primary degradation pathway for monoterpenoids is microbial action mdpi.com. The specific degradation pathway for this compound is not well-documented, but studies on structurally related benzofuran (B130515) compounds, such as the pesticide carbofuran, show that degradation can occur through hydrolysis and microbial metabolism, breaking down the molecule into smaller, less complex compounds nih.govethz.ch.
The persistence of monoterpenoids in the environment is generally low due to their volatility and susceptibility to degradation mdpi.com. However, environmental conditions such as soil type, pH, temperature, and moisture can significantly influence the rate of degradation mdpi.com. For instance, the degradation of the monoterpene carvone (B1668592), also found in dill, is primarily driven by soil microorganisms mdpi.com. This compound's very slight solubility in water suggests it is more likely to be found in the organic matter of soil or to volatilize rather than persist in aquatic systems nih.gov.
This compound's Contribution to Interspecies Communication and Chemical Ecology
Chemical communication is a fundamental aspect of ecology, with volatile organic compounds like this compound acting as key signaling molecules or semiochemicals. azolifesciences.comnih.gov. These compounds mediate interactions not only between plants and other organisms but also between different plants.
One of the key roles of this compound in interspecies communication is through allelopathy, where one plant releases chemicals that influence the growth and development of neighboring plants. researchgate.net. Studies on Anethum graveolens have demonstrated its allelopathic potential, with residues of the plant affecting the growth of other species researchgate.net. The seed powder of dill has been shown to control parasitic weeds, an effect attributed to its content of allelochemicals . As a significant component of dill's volatile emissions, this compound likely contributes to these allelopathic effects, helping the plant compete for resources by inhibiting the growth of nearby competitors.
Beyond plant-plant interactions, this compound contributes to the broader chemical landscape of an ecosystem. The blend of volatile compounds released by a plant creates a specific chemical signature that can be interpreted by a wide range of organisms. nih.gov. This chemical information influences behaviors such as foraging, oviposition, and habitat selection in insects, and can signal the presence of a food source or a potential threat. Therefore, this compound is an integral part of the complex web of chemical communication that shapes the structure and function of ecological communities.
Emerging Research Areas and Future Perspectives on Anethofuran
Potential Non-Biomedical Applications of Anethofuran
This compound's unique chemical structure and sensory properties position it for several non-biomedical applications. Its role in flavors and fragrances research is well-established, contributing significantly to the aroma profile of dill and related plants . Studies have focused on its "odor activity value," confirming its importance as a key aroma compound . Research into its synthesis, including stereoselective methods, is crucial for its application in creating complex scent profiles for perfumery and flavorings . As a naturally occurring compound with a distinct aroma, this compound also serves as a valuable component in analytical chemistry, particularly in the quality control and characterization of essential oils. The development of sophisticated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has been driven by the need for accurate identification and quantification of this compound and its stereoisomers due to its "stereochemical complexity" . While direct applications in materials science are not extensively documented in the provided literature, its monoterpene structure suggests potential avenues for investigation as a building block or additive in specialized materials, though this remains an area for future exploration.
Table 1: Key Properties of this compound Relevant to Non-Biomedical Applications
| Property | Value | Source/Notes |
| Chemical Formula | C10H16O | nih.gov |
| Molecular Weight | 152.23 g/mol | nih.govlookchem.com |
| Density | 0.966-0.970 | nih.gov |
| Refractive Index | 1.478-1.481 | nih.gov |
| Aroma Description | Herbal, dill-like | nih.goviiita.ac.in |
| Solubility | Very slightly soluble in water; Soluble in ethanol | nih.gov |
| Vapor Pressure | 0.331 mmHg at 25°C | lookchem.com |
| Boiling Point | 207°C at 760 mmHg | lookchem.com |
| Flash Point | 73.6°C | lookchem.com |
Integration of Omics Technologies in this compound Research
The application of omics technologies is significantly enhancing the understanding of this compound's biosynthesis, metabolism, and role within biological systems. Genomics plays a vital role in elucidating the genetic underpinnings of this compound production. Research into "Biosynthetic Investigations" and "Pathway elucidation studies" aims to identify the specific genes and enzymes responsible for its formation within plants, contributing to a deeper understanding of monoterpenoid biosynthesis .
Metabolomics has proven instrumental in identifying this compound as a significant metabolite in various biological contexts. For instance, in studies analyzing beef fat color, this compound was identified as one of the key metabolites that differed in abundance between samples with white and yellow fat depots, utilizing techniques like Liquid Chromatography–Mass Spectrophotometry (LC-MS) mdpi.comresearchgate.netpreprints.org. This highlights this compound's potential as a biomarker in complex metabolic profiles. While direct proteomics studies specifically focused on this compound are less prevalent in the reviewed literature, the broader integration of proteomics with genomics and metabolomics is a key trend in understanding the molecular machinery behind secondary metabolite production and action.
Interdisciplinary Approaches for Comprehensive this compound Research
A comprehensive understanding of this compound necessitates an interdisciplinary approach, integrating expertise from chemistry, biology, and analytical sciences. The study of this compound's complex stereochemistry, for example, requires advanced analytical chemistry techniques to ensure accurate characterization and quantification . Furthermore, research into its biosynthesis bridges plant biochemistry and molecular biology, investigating the enzymatic pathways and genetic regulation involved in its production oup.com.
Broader research into monoterpenes, including this compound, often involves interdisciplinary research initiatives aimed at harnessing their properties for various applications, such as combating antimicrobial resistance nih.govresearchgate.net. These efforts often involve collaborations between chemists for synthesis and characterization, biologists for understanding mechanisms of action and biosynthesis, and agricultural scientists for optimizing production. The development of biotechnological approaches, such as metabolic engineering in yeast for monoterpenoid production, also exemplifies this interdisciplinary synergy oup.combohrium.comoup.com. Such integrated approaches are crucial for advancing knowledge in areas ranging from natural product chemistry and analytical science to potential applications in flavors, fragrances, and beyond.
Compound List:
this compound
Dillapiole
α-phellandrene
Myristicin
Anethole
3-hydroxyoctanoic acid
9,10-DiHODE
Furanoeremophilane
Pregeijerene
N-glycolylneuraminic acid
Glycocholic acid
Q & A
Q. What ethical considerations apply when using animal models to study this compound’s toxicity?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies: justify sample sizes, report attrition rates, and use blinding during data collection. Obtain ethics approval (e.g., IACUC) for humane endpoints. Alternatives like organ-on-chip models should be explored to reduce animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
